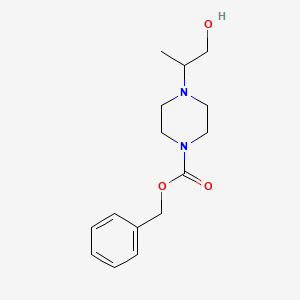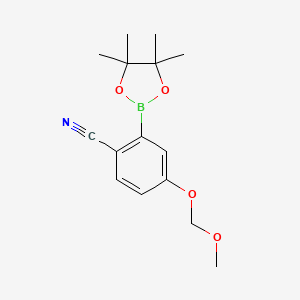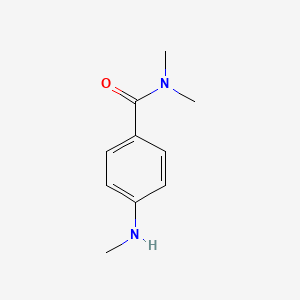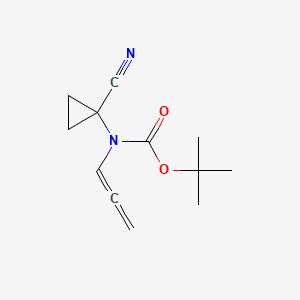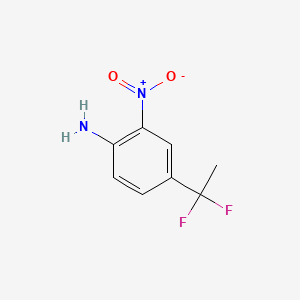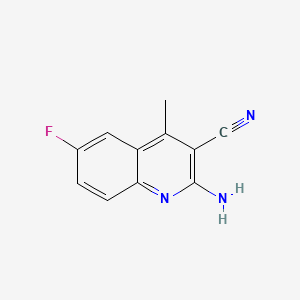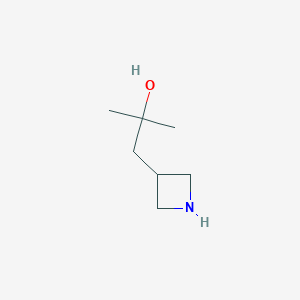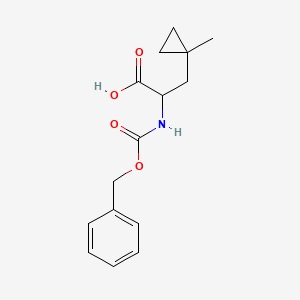
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a 1-methylcyclopropyl substituent on a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the cyclopropyl ring: The 1-methylcyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Coupling reaction: The protected amino acid is then coupled with the cyclopropyl derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, resulting in the removal of the protecting group and liberation of the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid.
Substitution: Substituted benzyloxycarbonyl derivatives.
Aplicaciones Científicas De Investigación
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid involves the following steps:
Enzymatic cleavage: The benzyloxycarbonyl group is cleaved by enzymes such as esterases or proteases, releasing the free amino group.
Interaction with molecular targets: The free amino group can then interact with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Pathways involved: The compound may participate in metabolic pathways involving amino acids and peptides, influencing various physiological processes.
Comparación Con Compuestos Similares
2-(((Benzyloxy)carbonyl)amino)-3-(cyclopropyl)propanoic acid: Lacks the methyl group on the cyclopropyl ring.
2-(((Benzyloxy)carbonyl)amino)-3-(1-ethylcyclopropyl)propanoic acid: Contains an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness:
- The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.
- The benzyloxycarbonyl protection provides stability during synthetic procedures and can be selectively removed under mild conditions.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(7-8-15)9-12(13(17)18)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18) |
Clave InChI |
MUMRQTPMMGZKCC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)

![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
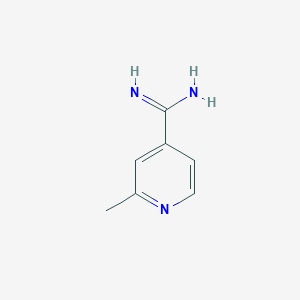
![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
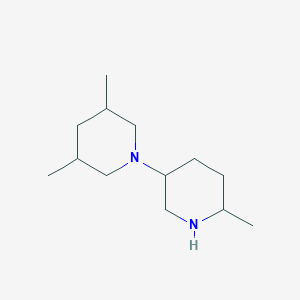
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
